molecular formula C8H5I2NO B8027375 3,5-Diiodo-2-methoxy-benzonitrile

3,5-Diiodo-2-methoxy-benzonitrile

Cat. No. B8027375
M. Wt: 384.94 g/mol
InChI Key: CIUAETIYCHXSBK-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methoxy-benzonitrile is a useful research compound. Its molecular formula is C8H5I2NO and its molecular weight is 384.94 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biodegradation and Biotransformation

3,5-Diiodo-2-methoxy-benzonitrile, related to compounds like ioxynil (3,5-diiodo-4-hydroxybenzonitrile), has been the subject of research in the context of biodegradation and biotransformation. Studies have shown that soil actinobacteria like Rhodococcus rhodochrous can transform benzonitrile herbicides into less toxic compounds. These transformations involve the conversion of nitriles into amides and acids, which can be an initial step in the mineralization of these compounds (Veselá et al., 2010), (Veselá et al., 2012).

Electrochemical Studies

Electrochemical studies on similar compounds, such as ioxynil, reveal insights into the reduction mechanisms of benzonitrile derivatives. These studies highlight the role of proton donors in such reactions, potentially impacting the development of electrochemical sensors or other applications (Sokolová et al., 2012), (Sokolová et al., 2008).

Photoreactive Properties

The photoreactive properties of benzonitrile derivatives have also been explored. Research in this area focuses on the reactions of these compounds under light irradiation, which could be significant in the field of photochemistry or in the development of light-sensitive materials (Mattay et al., 1987).

Synthesis and Chemical Reactions

The synthesis of derivatives and the exploration of their chemical reactions provide insights into their potential as intermediates in organic synthesis. This includes the study of cycloaddition reactions and the formation of various organic compounds, which could have implications in pharmaceuticals and materials science (Wu et al., 1999), (Kanemasa et al., 1992).

Environmental and Toxicological Studies

Environmental and toxicological studies focus on the impact of these compounds and their derivatives on ecosystems. Understanding their degradation pathways and toxicity can inform environmental risk assessments and pollution control strategies (Communication to the Editor, 1997).

properties

IUPAC Name

3,5-diiodo-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5I2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUAETIYCHXSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.